1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-15(8-10-18)13-21-19(23)22-14-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-14H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJFOLPGJIEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Indane Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a Friedel-Crafts alkylation reaction.
Urea Formation: The indane derivative is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 9.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.8 | Cell cycle arrest at G0/G1 phase |
| A549 | 11.0 | Inhibition of angiogenesis pathways |
| HCT116 | 8.9 | Pro-apoptotic effects through mitochondrial pathway |
The mechanisms underlying these effects include the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been studied for its neuropharmacological effects. Preliminary animal studies suggest that it may influence neurotransmitter systems related to mood regulation and cognitive function.
Case Study: Cognitive Enhancement in Animal Models
A study involving rodents demonstrated that administration of this compound improved performance in memory tasks compared to control groups. The proposed mechanism involves modulation of serotonergic and dopaminergic pathways, which are critical for cognitive processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is crucial for optimizing its biological activity. Modifications to the methoxy and benzyl groups have been shown to enhance potency against specific targets.
Key Findings:
- Methoxy Group Substitution: Enhancements in solubility and bioavailability.
- Benzyl Moiety Variation: Alterations can significantly impact anticancer efficacy.
Therapeutic Potential
The diverse biological activities exhibited by 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea suggest potential therapeutic applications beyond oncology:
- Cancer Therapy: As a candidate for targeted cancer therapies.
- Neurology: Potential use in treating mood disorders and cognitive impairments.
- Pain Management: Possible applications in pain relief due to its neuropharmacological properties.
Mechanism of Action
The mechanism by which 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares key features with several urea derivatives documented in the evidence.
Biological Activity
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea, also known by its CAS number 2034347-67-4, is a synthetic compound derived from the indene structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is , with a molecular weight of 340.4 g/mol. The structure includes methoxy groups that may enhance its solubility and bioactivity.
| Property | Value |
|---|---|
| CAS Number | 2034347-67-4 |
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar urea derivatives. For instance, compounds with structural similarities have demonstrated broad-spectrum antibacterial and antifungal activities. The mechanisms often involve inhibition of protein synthesis and disruption of biofilm formation in pathogenic bacteria.
Case Study: Antibacterial Activity
A related study evaluated various urea derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table: Antimicrobial Efficacy of Urea Derivatives
| Compound | Target Pathogen | MIC (μM) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Bactericidal |
| Compound B | E. faecalis | 62.5 | Bacteriostatic |
| Compound C | MRSA | 31.108 | Antibiofilm |
Anticancer Activity
Compounds related to 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea have been investigated for their anticancer properties. In vitro studies showed that some derivatives inhibited the proliferation of various cancer cell lines with IC50 values ranging from 1.67 to 10.3 μM .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to disrupt critical protein-protein interactions involved in cancer cell signaling pathways, such as the c-Myc-Max interaction . This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Enzyme Inhibition
Research has indicated that similar compounds may act as enzyme inhibitors, particularly in targeting kinases involved in cancer progression and cell signaling pathways. The structural features of these compounds allow them to bind effectively to active sites on enzymes, potentially modulating their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
